3-Hydroxy Chlormadinone Acetate
Overview
Description
3-Hydroxy Chlormadinone Acetate is a derivative of Chlormadinone Acetate, a synthetic progestogen. It is known for its progestogenic and antiandrogenic properties, making it useful in various medical applications, including hormonal therapies and contraceptives .
Biochemical Analysis
Biochemical Properties
3-Hydroxy Chlormadinone Acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to human progesterone, androgen, and glucocorticoid receptors . The binding affinities to these receptors vary, with the highest affinity observed for the progesterone and androgen receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it can inhibit testosterone-stimulated growth of prostate and seminal vesicles in castrated rats, showing antiandrogenic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the progesterone receptor and an antagonist of the androgen receptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to have similar progestomimetic activities and antiandrogenic activities
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation
Transport and Distribution
It is known that Chlormadinone Acetate, the parent compound, is extensively metabolized in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Chlormadinone Acetate typically involves the hydroxylation of Chlormadinone Acetate. This process can be achieved through various methods, including catalytic hydrogenation and enzymatic reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Chlormadinone Acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Conversion to alcohols or hydrocarbons using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy Chlormadinone Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Utilized in hormonal therapies, contraceptives, and treatments for androgen-dependent conditions such as acne and hirsutism.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
3-Hydroxy Chlormadinone Acetate exerts its effects primarily through its interaction with hormone receptors. It acts as an agonist of the progesterone receptor and an antagonist of the androgen receptor. This dual action allows it to regulate hormonal activity and inhibit androgenic effects, making it effective in treating conditions like prostate cancer and gynecological disorders .
Comparison with Similar Compounds
Chlormadinone Acetate: The parent compound, known for its progestogenic and antiandrogenic properties.
Cyproterone Acetate: Another synthetic progestogen with similar antiandrogenic effects.
Dienogest: A progestogen with antiandrogenic properties used in contraceptives and hormone therapies.
Uniqueness: 3-Hydroxy Chlormadinone Acetate is unique due to its specific hydroxylation, which enhances its biological activity and specificity. This modification allows for more targeted therapeutic effects and improved pharmacokinetic properties compared to its parent compound .
Biological Activity
3-Hydroxy Chlormadinone Acetate (3-OH-CMA) is a metabolite of chlormadinone acetate (CMA), a synthetic progestin with notable antiandrogenic properties. This article explores the biological activity of 3-OH-CMA, focusing on its receptor interactions, pharmacological effects, and clinical implications.
1. Receptor Binding Affinities
Research indicates that 3-OH-CMA exhibits varying affinities for different steroid hormone receptors:
Compound | Progesterone Receptor (Ki nM) | Androgen Receptor (Ki nM) | Glucocorticoid Receptor (Ki nM) |
---|---|---|---|
Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
3-Hydroxy CMA | 13 | 83 | 69 |
3β-Hydroxy CMA | 6.0 | 20 | 21 |
CMA demonstrates the highest binding affinity for the progesterone receptor, followed by 3β-OH-CMA and then 3α-OH-CMA, which has the lowest affinity across all receptor types studied .
2.1 Progestogenic Activity
In vivo studies have shown that both CMA and its metabolites, including 3-OH-CMA, exhibit progestomimetic activities. For example, in rabbit endometrial proliferation tests, both CMA and its metabolites effectively stimulated endometrial growth .
2.2 Antiandrogenic Activity
CMA and its metabolites also display significant antiandrogenic effects. In castrated rat models, administration of CMA and 3-OH-CMA inhibited testosterone-stimulated growth of prostate and seminal vesicles, indicating their potential use in treating androgen-dependent conditions such as hirsutism and acne .
2.3 Glucocorticoid Activity
While CMA shows some glucocorticoid activity, particularly in reducing thymus and adrenal gland weights in immature rats, this effect is less pronounced in its hydroxy metabolites .
3.1 Use in Contraceptives
CMA is commonly included in combined oral contraceptives (OCs). A case-control study involving over 490 breast cancer cases found no significant correlation between the use of OCs containing CMA and increased breast cancer risk . This suggests that while CMA has hormonal effects, it may not adversely affect breast cancer incidence.
3.2 Drug Interactions
Research has highlighted that CMA can inhibit certain drug-metabolizing enzymes, specifically UGT1A3 and UGT2B7, which could lead to clinically significant drug-drug interactions when co-administered with medications metabolized by these pathways . Monitoring is recommended when using CMA alongside other drugs.
4.1 Case Study: Acne Treatment
A clinical trial assessed the efficacy of a combined OC containing CMA in treating moderate acne vulgaris. Results showed a significant reduction in acne lesions compared to placebo groups, demonstrating its effectiveness in managing acne through hormonal modulation .
4.2 Study on Prostaglandin Biosynthesis
Another study investigated the effects of CMA on prostaglandin biosynthesis, concluding that it effectively reduces dysmenorrheic pain by modulating inflammatory pathways . This reinforces the compound's therapeutic potential beyond contraception.
5. Conclusion
The biological activity of this compound underscores its multifaceted role as a progestin with antiandrogenic properties. Its receptor binding profiles indicate significant potential for therapeutic applications in gynecology and endocrinology, particularly for conditions influenced by androgen levels. Continued research into its pharmacokinetics and interactions will further elucidate its clinical utility.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-WPAWLZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(CC[C@]34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184461 | |
Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-15-5 | |
Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17184-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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